molecular formula C17H18FN3OS B2703416 N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-61-5

N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2703416
CAS No.: 897463-61-5
M. Wt: 331.41
InChI Key: GWCMKCSAXLUREI-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the imidazo[2,1-b]thiazole core and the fluorophenyl group contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-fluoroaniline with thioamide to form the thiazole ring, followed by cyclization with diethyl acetamide under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The fluorophenyl group enhances its binding affinity and specificity, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific combination of the diethyl acetamide group and the fluorophenyl group. This combination enhances its biological activity and specificity, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

N,N-diethyl-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3OS/c1-3-20(4-2)16(22)9-14-11-23-17-19-15(10-21(14)17)12-5-7-13(18)8-6-12/h5-8,10-11H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCMKCSAXLUREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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